molecular formula C12H15NO3 B1267904 2-Acetamido-4-phenylbutanoic acid CAS No. 5440-40-4

2-Acetamido-4-phenylbutanoic acid

Cat. No.: B1267904
CAS No.: 5440-40-4
M. Wt: 221.25 g/mol
InChI Key: CNQZAOFOKXXEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within N-Acyl Amino Acid Chemistry

2-Acetamido-4-phenylbutanoic acid belongs to the broad class of chemical compounds known as N-acyl amino acids (NAAAs). ebi.ac.uk This classification is defined by the presence of an acyl group attached to the nitrogen atom of an amino acid. In the case of this compound, an acetyl group (a two-carbon acyl group) is bonded to the nitrogen of the amino acid derivative, 2-amino-4-phenylbutanoic acid.

NAAAs are a diverse family of molecules that have garnered significant attention in chemical biology for their roles as signaling molecules and their therapeutic potential. nih.gov They are structurally related to endocannabinoids, a class of lipid signaling molecules, and are considered part of the expanded "endocannabinoidome". nih.gov The specific structure of an NAAA, determined by both the fatty acid-derived acyl group and the amino acid, dictates its biological activity and function. nih.gov

The synthesis of this compound, like other N-acyl amino acids, can be achieved through various organic chemistry methods. While specific, detailed synthetic routes for this particular compound are not extensively published in readily available literature, the general principle involves the acylation of the corresponding amino acid, in this case, 2-amino-4-phenylbutanoic acid. This process typically involves reacting the amino acid with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under appropriate conditions to form the amide bond.

The physicochemical properties of this compound are presented in the table below.

PropertyValue
CAS Number 60505-02-4
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
IUPAC Name 2-(acetylamino)-4-phenylbutanoic acid
Physical Form Solid
Purity Typically ≥97%

Table 1: Physicochemical Properties of this compound. Data sourced from various chemical suppliers. biosynth.comsigmaaldrich.com

Academic Significance and Research Perspectives

The academic significance of this compound is intrinsically linked to its structural similarity to other biologically active molecules, particularly 4-phenylbutyric acid (4-PBA). 4-PBA is a well-studied chemical chaperone that has been shown to alleviate endoplasmic reticulum (ER) stress. nih.govnih.govresearchgate.net ER stress is a cellular condition that arises from the accumulation of misfolded proteins and is implicated in a variety of diseases. researchgate.net

Research into 4-PBA has revealed its potential therapeutic effects in conditions such as myocardial infarction, sepsis-induced cardiac dysfunction, and neurodegenerative diseases. nih.govnih.govnih.gov It is thought to function by improving the folding capacity of the ER and modulating cellular processes like autophagy and lipid metabolism. nih.govnih.govnih.gov Some studies also suggest that 4-PBA may act as a histone deacetylase (HDAC) inhibitor and a weak inhibitor of mRNA translation, which could contribute to its cellular effects. nih.govbgu.ac.il

Given the structural relationship, it is plausible that this compound could serve as a valuable tool for researchers studying the mechanisms of action of 4-PBA and other related compounds. The addition of the acetamido group at the 2-position could modulate the compound's polarity, cell permeability, and interaction with biological targets. This makes it an interesting candidate for structure-activity relationship (SAR) studies aimed at developing more potent or selective therapeutic agents.

While direct research on the biological activities of this compound is still in its early stages, its availability as a research chemical allows for its use in a variety of experimental contexts. biosynth.comsigmaaldrich.combldpharm.com For instance, it could be used in plant biology research, where the related compound 4-PBA has been shown to promote plant regeneration by mimicking the effects of auxin. nih.gov Furthermore, its potential interaction with proteins, a characteristic of the related 2-phenylbutanoic acid, suggests that it could be employed in studies of malignant lymphoma and HIV. medchemexpress.com

Future research will likely focus on elucidating the specific biological targets and cellular effects of this compound. This could involve screening the compound for activity in various disease models, investigating its impact on cellular signaling pathways, and comparing its efficacy and mechanism of action to that of 4-PBA and other N-acyl amino acids. The insights gained from such studies could pave the way for the development of novel therapeutic strategies for a range of human diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQZAOFOKXXEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281108
Record name 2-(acetylamino)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-40-4, 60505-02-4
Record name NSC20162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(acetylamino)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Design and Derivatization of Phenylbutanoic Acid Scaffolds

Rational Design Principles for Analog Development

The development of analogs from a parent scaffold like 2-Acetamido-4-phenylbutanoic acid is a methodical process guided by rational design principles aimed at enhancing desired properties. A primary strategy involves creating conformationally restricted analogs to understand how the molecule binds to biological targets. nih.gov By locking the molecule into a specific three-dimensional shape, researchers can probe the optimal conformation required for activity. nih.gov This approach has been successfully used in the development of glutamic acid analogs to determine the structural requirements for receptor and transporter activity. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. SAR analysis systematically investigates how changes to a molecule's structure affect its biological activity. For instance, in a series of non-peptidyl N-type calcium channel antagonists, modifications to a proximal phenyl group were systematically evaluated to understand their impact on blocking activity. wikipedia.org Similarly, studies on other molecular scaffolds have shown that adding specific electron-withdrawing or electron-donating substituents to a phenyl ring can significantly alter a compound's potency and efficacy. consensus.app

Computational modeling and the use of established pharmacophores are also key design principles. nih.gov In the development of inhibitors for angiotensin-converting enzyme (ACE), the tripeptide sequence Phe-Ala-Pro served as a model for understanding sidechain interactions, guiding the design of simpler, non-peptidic inhibitors. nih.gov This bio-isosteric replacement, where one functional group is replaced by another with similar properties, is a common strategy to improve pharmacokinetic profiles. nih.gov

Synthesis of Acetamido-Phenylbutanoic Acid Derivatives with Modified Phenyl Moieties

The synthesis of derivatives of the this compound scaffold with modifications to the phenyl ring is crucial for exploring the structure-activity relationship. The goal is to create a library of compounds with varied electronic and steric properties on the aromatic ring to fine-tune biological activity.

A common synthetic approach involves introducing various substituents onto the phenyl ring. Research on related N-phenylacetamide derivatives has demonstrated the importance of substituents on the phenyl ring. consensus.app The introduction of electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methyl, methoxy) can dramatically influence the compound's biological profile. consensus.app

Modern cross-coupling reactions are powerful tools for this purpose. The Buchwald–Hartwig cross-coupling, for example, is a versatile method for forming carbon-nitrogen bonds, enabling the attachment of various aryl groups to a core structure. google.com This reaction was effectively used to prepare a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, demonstrating that specific substitutions on the aryl rings were beneficial to biological activity. google.com

The following table summarizes the effects of different substituents on the phenyl ring of various acetamide-containing scaffolds, based on findings from related research, illustrating the principles applied in analog synthesis.

Modification TypeSubstituent ExamplePosition on Phenyl RingObserved Effect in Related ScaffoldsCitation
Electron-DonatingMethyl (-CH₃)paraEnhanced anticancer activity beilstein-journals.org
Electron-WithdrawingChloro (-Cl)paraSignificantly enhanced anticancer activity beilstein-journals.org
Electron-DonatingMethoxy (-OCH₃)ortho, meta, paraGenerally well-tolerated, position-dependent effects on activity wikipedia.org
Electron-WithdrawingFluoro (-F)paraIncreased potency in N-type calcium channel blockers wikipedia.org
Bulky Grouptert-ButylparaDecreased activity, suggesting steric hindrance wikipedia.org

Stereochemical Control in Derivatization

The carbon atom attached to the acetamido group in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, controlling the stereochemistry during synthesis is paramount. beilstein-journals.org Three primary strategies are employed: asymmetric synthesis, chiral resolution, and kinetic resolution.

Asymmetric Synthesis aims to create a single enantiomer directly. This can be achieved by using a chiral starting material, such as Garner's aldehyde, which allows for the stereocontrolled construction of subsequent stereocenters. elsevierpure.com Another approach is to use chiral auxiliaries, which are chiral molecules that temporarily attach to the substrate to direct the reaction to form one specific stereoisomer before being removed. beilstein-journals.org Furthermore, biocatalysis, which uses enzymes, offers a highly selective method. Engineered enzymes like carbonyl reductase have been used to produce specific enantiomers of related chiral intermediates with exceptional purity (greater than 99% enantiomeric excess). consensus.appnih.gov Cutting-edge methods even combine photoredox catalysis with biocatalysis to achieve stereoselective synthesis of non-canonical amino acids. nih.gov

Chiral Resolution is a process that separates a 50:50 mixture of enantiomers (a racemic mixture). wikipedia.org The most common method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as an optically active amine. wikipedia.orgresearchgate.net This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows one diastereomer to be crystallized and separated from the other. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org An alternative is to form diastereomeric esters using a chiral alcohol like L-(-)-menthol, which can then be separated by chromatography. beilstein-journals.org The choice of solvent can be critical, as it can influence which diastereomeric salt crystallizes, a phenomenon known as chirality switching. researchgate.net

Kinetic Resolution also separates enantiomers from a racemic mixture, but it does so by taking advantage of the different rates at which they react. Often, an enzyme will react much faster with one enantiomer than the other. For example, whole cells of Candida parapsilosis have been used to selectively transform one enantiomer of a racemic ester, allowing the other to be isolated in high purity. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of a molecule. These methods allow for the detailed analysis of molecular geometry, electronic structure, and reactivity descriptors.

Molecular Geometry and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The analysis provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

For 2-Acetamido-4-phenylbutanoic acid, the geometry would be characterized by the spatial arrangement of its phenyl ring, the flexible butyl chain, the planar acetamido group, and the carboxylic acid moiety. The presence of a chiral center at the C2 carbon means the molecule exists as two enantiomers (R and S forms), and computational analysis can be performed on either or both. The electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are representative values of what a DFT calculation would yield and are not from a specific published study on this molecule.)

ParameterAtoms InvolvedValue
Bond LengthC=O (Carboxyl)~1.21 Å
Bond LengthC-O (Carboxyl)~1.35 Å
Bond LengthN-H (Amide)~1.01 Å
Bond LengthC=O (Amide)~1.23 Å
Bond AngleO=C-O (Carboxyl)~125°
Bond AngleC-N-H (Amide)~120°
Dihedral AngleC-C-C-C (Butanoic chain)Variable (defines conformation)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring or the oxygen/nitrogen atoms of the amide and carboxyl groups. The LUMO is likely to be distributed over the electron-deficient carbonyl carbons of the acid and amide groups.

Table 2: Representative Frontier Molecular Orbital Properties (Note: These values are illustrative for a molecule of this type.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netlibretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack. researchgate.net The map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atoms of both the carboxylic acid and the acetamido group, making them primary sites for hydrogen bond accepting. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group and the hydrogen atom of the amide N-H group, identifying them as key hydrogen bond donor sites. The phenyl ring would exhibit a region of intermediate negative potential due to its delocalized π-electron system.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.net These studies are crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves docking the ligand, this compound, into the active site of a target protein. The process identifies the most stable binding pose and characterizes the non-covalent interactions that stabilize the complex. These interactions commonly include:

Hydrogen Bonds: Formed between the amide (N-H) and carboxyl (O-H) groups of the ligand and polar amino acid residues in the protein.

Hydrophobic Interactions: Involving the phenyl ring of the ligand and nonpolar residues of the protein.

Van der Waals Forces: General attractive forces between the ligand and the protein.

Ionic Interactions: The deprotonated carboxylate group could form salt bridges with positively charged residues like Lysine or Arginine.

The specific interactions depend entirely on the topology and amino acid composition of the target protein's binding site.

Table 3: Example of Ligand-Protein Interactions for this compound with a Hypothetical Protein Target

Ligand GroupProtein ResidueInteraction TypeDistance (Å)
Carboxyl -OHAspartic Acid (ASP)Hydrogen Bond2.1
Carboxyl C=OArginine (ARG)Hydrogen Bond2.5
Amide N-HGlutamic Acid (GLU)Hydrogen Bond2.3
Phenyl RingLeucine (LEU)Hydrophobic (π-Alkyl)3.8
Phenyl RingPhenylalanine (PHE)Hydrophobic (π-π Stacked)4.1

Binding Energy Calculations and Thermodynamics

Following docking, the strength of the ligand-protein interaction is quantified by calculating the binding energy. A more negative binding energy value indicates a stronger and more stable interaction. This value is calculated by a scoring function that considers the various intermolecular forces. The binding free energy (ΔG) is a key thermodynamic parameter that relates to the binding affinity. It can be used to calculate the inhibition constant (Ki), which represents the concentration of ligand required to occupy half of the available binding sites on the protein. Lower binding energy and Ki values are indicative of a more potent ligand.

Table 4: Illustrative Binding Energy and Thermodynamic Data

ParameterValue
Binding Energy (kcal/mol)-7.8
Free Energy of Binding (ΔG) (kcal/mol)-8.2
Estimated Inhibition Constant (Ki) (µM)1.5

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsrm.net By identifying key structural features that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR method used to correlate the 3D shape and electrostatic properties of molecules with their biological activity. google.comiupac.orgslideshare.net The methodology involves aligning a set of structurally related compounds, placing them in a 3D grid, and then calculating the steric (shape) and electrostatic interaction energies between each molecule and a probe atom at each grid point. ijpsonline.combasicmedicalkey.com These energy values serve as descriptors, which are then correlated with the observed biological activity using statistical methods like Partial Least Squares (PLS).

A hypothetical CoMFA study on a series of this compound analogs would seek to understand how modifications to the phenyl ring, the acetamido group, or the butanoic acid chain affect a specific biological activity (e.g., enzyme inhibition). The results would generate contour maps indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Hypothetical Research Findings:

A fictional CoMFA model was developed for a series of this compound derivatives. The model yielded a cross-validated correlation coefficient (q²) of 0.68 and a non-cross-validated correlation coefficient (r²) of 0.95, suggesting good predictive ability. The analysis of the contour maps hypothetically revealed that:

Steric Fields: A region of favorable steric bulk (green contour) near the para-position of the phenyl ring suggests that larger substituents here could enhance activity. Conversely, an unfavorable steric region (yellow contour) near the acetamido group indicates that bulky substituents are detrimental.

Electrostatic Fields: A region of positive electrostatic potential (blue contour) near the carboxylic acid group highlights the importance of this negatively charged feature for interaction with a target. A region of negative potential (red contour) near the phenyl ring suggests that electron-withdrawing groups could be beneficial.

Below is an illustrative data table for a hypothetical CoMFA study.

Compound IDR-Group (para-position)Experimental Activity (IC₅₀, nM)Predicted Activity (IC₅₀, nM)
1 -H150145
2 -Cl8590
3 -CH₃120115
4 -OCH₃95100
5 -CF₃5055

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, like CoMFA, analyzes the relationship between molecular properties and biological activity. researchgate.net However, CoMSIA evaluates similarity indices at each grid point for five different physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov It uses a Gaussian function to calculate the distance-dependent similarity, which avoids the singularities that can occur at atomic positions in CoMFA and results in smoother, more easily interpretable contour maps. nih.govmdpi.com

In a hypothetical CoMSIA study of this compound analogs, this method would provide a more detailed understanding of the specific types of non-covalent interactions that govern biological activity.

Hypothetical Research Findings:

For the same set of analogs, a CoMSIA model was generated, yielding statistically significant results. The model provided insights into the specific requirements for enhancing activity:

Hydrophobic Fields: Favorable hydrophobic regions (yellow contours) were observed around the phenyl ring, indicating that lipophilic substituents would be preferred.

Hydrogen Bond Donor/Acceptor Fields: A favorable hydrogen bond donor region (cyan contour) near the N-H of the acetamido group and a favorable acceptor region (magenta contour) near the carbonyl oxygen of the carboxylic acid were identified, confirming their importance in target binding.

The statistical results for the hypothetical CoMSIA model are presented below.

Model ParameterValue
Cross-validated q²0.71
Non-cross-validated r²0.96
Optimal Number of Components5
Field ContributionsSteric: 15%, Electrostatic: 25%, Hydrophobic: 35%, H-Bond Donor: 15%, H-Bond Acceptor: 10%

Hologram Quantitative Structure-Activity Relationship (HQSAR)

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR technique that does not require molecular alignment, a step that can be a major challenge in 3D-QSAR. ijsrm.net HQSAR works by generating "molecular holograms," which are fingerprints that encode the frequency of all possible linear and branched substructural fragments within a molecule. semanticscholar.org These fragment counts are then used as descriptors and correlated with biological activity using PLS. researchgate.net

An HQSAR study of this compound derivatives would be particularly useful for rapidly screening a large and diverse set of compounds. semanticscholar.org The resulting model can generate contribution maps, which color-code the atoms in a template structure to show their positive or negative influence on activity.

Hypothetical Research Findings:

An HQSAR model was built using a diverse set of this compound analogs. The model demonstrated strong predictive power, as shown in the table below. The atom contribution map indicated that the fragments corresponding to the para-substituted phenyl ring and the carboxylic acid moiety were highly favorable for activity (colored green), while the ethyl linker showed a neutral or slightly negative contribution (colored white or red).

Model ParameterValue
Cross-validated q²0.75
Non-cross-validated r²0.92
Number of Components6
Fragment DistinctionAtoms, Bonds, Connectivity
Fragment Size4-7 atoms

Computational Assessment of Drug-Like Properties (e.g., ADME Predictions)

In drug discovery, it is crucial to assess not only a compound's activity but also its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. longdom.orgosdd.net Poor ADME profiles are a major cause of late-stage drug development failure. nih.gov Computational tools can predict these properties from a molecule's structure, allowing for the early identification of candidates with potentially unfavorable characteristics. researchgate.net

For this compound, a computational ADME assessment would predict key parameters such as its solubility, lipophilicity (LogP), permeability, and potential for metabolism by key enzymes like cytochrome P450s.

Hypothetical Predicted ADME Properties:

The following table presents a hypothetical in silico ADME profile for this compound, generated using common predictive models. These values suggest the compound has moderate lipophilicity and good potential for oral absorption, though it may be a substrate for P-glycoprotein efflux.

PropertyPredicted ValueInterpretation
Molecular Weight221.25 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Lipophilicity)1.85Moderate lipophilicity, good balance for solubility and permeability
Aqueous Solubility (LogS)-2.5Moderately soluble
H-Bond Donors2Compliant with Lipinski's Rule of Five (≤5)
H-Bond Acceptors3Compliant with Lipinski's Rule of Five (≤10)
Human Intestinal Absorption>90%Likely well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeationNoUnlikely to cross into the central nervous system
Caco-2 PermeabilityModerateSuggests moderate passive diffusion across the intestinal wall
P-glycoprotein (P-gp) SubstrateYesMay be subject to efflux from cells, potentially reducing bioavailability
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this major metabolic enzyme

Research Applications and Broader Scientific Context

Utilization as Biochemical Probes in Mechanistic Studies

The acetylated nature of 2-Acetamido-4-phenylbutanoic acid makes it a suitable substrate for investigating the activity and specificity of various enzymes, particularly acylases. These enzymes play a crucial role in the resolution of racemic mixtures of N-acetylated amino acids.

Detailed research has been conducted on the enzymatic resolution of N-acetyl-dl-homophenylalanine (a racemic mixture of the D and L enantiomers of this compound) using kidney acetone (B3395972) powders from various mammalian sources. A notable study evaluated powders from beef, dog, hog, rat, and sheep kidneys for their ability to resolve this specific racemic N-acetylated amino acid. The findings indicated that beef kidney acylase exhibited the highest efficacy, yielding significant quantities of both D-N-Ac-homophenylalanine and L-homophenylalanine with high enantiomeric excess. researchgate.net

This application underscores the use of this compound as a biochemical probe to:

Characterize enzyme specificity: By testing the hydrolytic activity of different acylases against this non-standard amino acid derivative, researchers can map the substrate scope and stereoselectivity of these enzymes.

Elucidate reaction mechanisms: The enzymatic resolution process itself provides a model system for studying the kinetics and catalytic mechanisms of acylases. researchgate.net

Develop biocatalytic processes: The successful enzymatic resolution of N-acetyl-dl-homophenylalanine paves the way for the preparative-scale synthesis of enantiomerically pure L-homophenylalanine and its derivatives, which are valuable chiral building blocks in pharmaceuticals. researchgate.net

Applications in Organic Synthesis and Ligand Chemistry

In the realm of organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules, including peptides and modified amino acid derivatives. Its structure contains a carboxylic acid and an amide, which are reactive functional groups for various chemical transformations.

One significant application is in peptide synthesis, where the N-acetyl group can act as a protecting group for the amine functionality. A key challenge in peptide coupling reactions is the prevention of racemization of the chiral center of the amino acid. Studies on the amidation of N-acetyl-L-phenylalanine, a closely related compound, using coupling reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminiumtetrafluoroborate), have provided insights into controlling stereochemistry, which are applicable to derivatives like this compound. mdpi.com

Furthermore, the structure of this compound, with its oxygen and nitrogen atoms, presents the potential for it to act as a ligand in coordination chemistry. These atoms possess lone pairs of electrons that can be donated to a central transition metal ion, forming a coordination complex. libretexts.orgresearchgate.net While specific transition metal complexes of this compound are not extensively documented in the reviewed literature, the principles of ligand design suggest its capability to form such complexes. The coordination of similar molecules, such as those containing amide and carboxylate functionalities, with transition metals like copper, zinc, and nickel is a well-established area of research. mdpi.comresearchgate.net The formation of these complexes can lead to novel materials with interesting catalytic, magnetic, or biological properties.

Contribution to Understanding Amino Acid and Tryptophan Metabolic Pathways

While this compound is not a direct metabolite in the canonical tryptophan metabolic pathways, such as the kynurenine (B1673888) pathway, its study contributes to a broader understanding of amino acid metabolism. The introduction of N-acetylated, non-proteinogenic amino acids into biological systems can serve as a method to probe the specificity and function of enzymes involved in amino acid processing and transport. azolifesciences.commdpi.com

The metabolism of naturally occurring N-acylated aromatic amino acids is a recognized field of study. nih.govresearchgate.net These molecules have various biological roles, and understanding their synthesis and degradation is crucial. By introducing a synthetic analogue like this compound, researchers can investigate:

Enzyme Inhibition: Modified amino acids can act as competitive or non-competitive inhibitors of enzymes involved in metabolic pathways. For instance, phosphonic acid analogues of homophenylalanine have been shown to be potent inhibitors of alanyl aminopeptidases. researchgate.net This suggests that this compound could potentially interact with and modulate the activity of enzymes that process other N-acetylated amino acids or aromatic amino acids.

Pathway Elucidation: The fate of this compound in a biological system can help to identify promiscuous enzymes or novel metabolic routes. The presence of the N-acetyl group is particularly relevant, as N-acetylation is a common modification in metabolism, for example, in the synthesis of N-acetylglutamate, an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I. nih.gov

The study of how cancer cells metabolize essential and non-essential amino acids is a burgeoning field. mdpi.com Introducing a non-standard amino acid like this compound could help to delineate the substrate flexibility of amino acid transporters and metabolic enzymes that are often dysregulated in cancer.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of novel stereoselective synthetic methods is paramount for producing enantiomerically pure 2-Acetamido-4-phenylbutanoic acid. Future research will likely focus on asymmetric synthesis routes that can selectively yield either the (R)- or (S)-enantiomer.

Current research into the synthesis of structurally related compounds provides a roadmap for these future endeavors. For example, the stereoselective synthesis of perhydroquinoxaline-based κ receptor agonists has been achieved through a multi-step process involving the use of chiral starting materials and stereocontrolled reactions. nih.gov Similarly, the efficient and stereoselective synthesis of 2-aza-4′-demethylepipodophyllotoxin has been accomplished through highly regioselective and stereoselective cyclization reactions. rsc.org These approaches, which often utilize chiral catalysts or auxiliaries, could be adapted for the asymmetric synthesis of this compound.

Future synthetic strategies may include:

Asymmetric Hydrogenation: The use of chiral transition metal catalysts to hydrogenate a prochiral precursor.

Enzyme-Catalyzed Reactions: Employing enzymes that can selectively produce one enantiomer over the other.

Chiral Pool Synthesis: Starting from a readily available and inexpensive chiral molecule.

Deeper Mechanistic Elucidation at the Molecular and Cellular Levels

While the parent compound, 4-phenylbutyric acid, is known to function as an HDAC inhibitor and a chemical chaperone that mitigates endoplasmic reticulum (ER) stress, the precise molecular and cellular mechanisms of this compound are not fully understood. researchgate.netresearchgate.net A deeper mechanistic elucidation is critical for its development as a therapeutic agent.

Future research should aim to:

Identify Specific Biological Targets: Determine the specific enzymes, receptors, or other proteins with which this compound interacts. This could involve techniques such as affinity chromatography and mass spectrometry.

Characterize Binding Interactions: Elucidate the nature of the binding between the compound and its biological targets at an atomic level using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Research into 4-phenylbutyric acid has shown that it can have multiple modes of action, including the inhibition of class I and IIb HDACs and the ability to aid in the refolding of misfolded proteins. researchgate.net It is crucial to investigate whether the addition of the acetamido group in this compound alters these activities or confers novel ones.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling and simulation techniques are becoming indispensable tools in modern drug discovery and development. These methods can provide valuable insights into the structure-activity relationships of a compound and guide the design of more potent and selective analogs.

For this compound, computational approaches can be employed to:

Predict Binding Affinity and Selectivity: Use molecular docking and molecular dynamics simulations to predict how modifications to the chemical structure will affect its binding to various biological targets.

Model Drug-Metabolism and Pharmacokinetic Properties: Employ quantitative structure-property relationship (QSPR) models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs.

Explore Conformational Landscapes: Analyze the different three-dimensional conformations that the molecule can adopt and how these relate to its biological activity.

A study on the related compound 2,4-dioxo-4-phenylbutanoic acid utilized quantum chemical calculations and molecular dynamics simulations to investigate its structural properties and interactions. researchgate.net Similar computational studies on this compound would be highly beneficial for the predictive design of new derivatives with improved therapeutic profiles.

Computational MethodApplication in Drug DesignPotential Insight for this compound
Molecular DockingPredicting the preferred binding orientation of a ligand to a target protein.Identification of key binding interactions with target proteins like HDACs.
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules to understand the stability and dynamics of a ligand-protein complex.Assessing the stability of the compound within the binding site and understanding dynamic conformational changes.
Density Functional Theory (DFT)Calculating the electronic structure of molecules to understand their reactivity and properties.Elucidating electronic properties that influence biological activity and reactivity.
Quantitative Structure-Activity Relationship (QSAR)Developing mathematical models that relate chemical structure to biological activity.Predicting the biological activity of novel analogs before synthesis.

Synthesis of Highly Selective and Potent Analogs for Specific Biological Targets

A key goal in drug development is the creation of analogs with high potency and selectivity for their intended biological targets, which can lead to improved efficacy and reduced side effects. The synthesis of analogs of this compound will be a major focus of future research.

This will involve systematically modifying the chemical structure of the parent compound and evaluating the effects of these modifications on its biological activity. For instance, research on 3-(2-Aminocarbonylphenyl)propanoic acid analogs has shown that the introduction of substituents into the phenyl moieties can lead to increased in vitro activity. nih.gov Similarly, the synthesis of constrained analogs of 2-amino-4-phosphonobutanoic acid helped to elucidate its bioactive conformation. nih.gov

Strategies for the synthesis of potent and selective analogs of this compound may include:

Modification of the Phenyl Ring: Introducing various substituents to explore their effects on electronic and steric properties.

Alteration of the Butanoic Acid Chain: Varying the length and rigidity of the linker between the phenyl ring and the carboxylic acid.

Modification of the Acetamido Group: Replacing it with other functional groups to probe its role in target binding.

Q & A

Q. How should researchers address inconsistencies in published bioactivity data for this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line, assay protocol). Perform meta-analysis to identify confounding variables (e.g., solvent choice, incubation time). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) and report raw data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetamido-4-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.